

Functionalization of 6-Propylpyrimidin-4-ol: Application Notes and Protocols

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Compound of Interest

Compound Name: **6-Propylpyrimidin-4-ol**

Cat. No.: **B098279**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the pyrimidine ring of **6-Propylpyrimidin-4-ol**. The methodologies described herein are based on established pyrimidine chemistry and are intended to serve as a comprehensive guide for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery.

Overview of Functionalization Strategies

The pyrimidine core is a key scaffold in numerous biologically active compounds. The functionalization of **6-Propylpyrimidin-4-ol** can be achieved through various organic reactions, primarily targeting the C2, C5, and the hydroxyl group at the C4 position. Key transformation strategies include electrophilic substitution, nucleophilic substitution on a pre-functionalized ring, and palladium-catalyzed cross-coupling reactions.

This guide will focus on three primary classes of reactions for the derivatization of **6-Propylpyrimidin-4-ol**:

- Halogenation: Introduction of a halogen atom (Cl, Br) at the C5 position, creating a versatile handle for subsequent cross-coupling reactions.
- Nitration: Introduction of a nitro group at the C5 position, which can be further reduced to an amino group for diverse derivatization.

- Palladium-Catalyzed Cross-Coupling Reactions: Utilization of halogenated **6-Propylpyrimidin-4-ol** derivatives to form carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents. Specifically, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination will be detailed.

Experimental Protocols

Halogenation of 6-Propylpyrimidin-4-ol (C5-Position)

This protocol describes the chlorination and bromination of the C5 position of the pyrimidine ring, a crucial step for enabling further functionalization through cross-coupling reactions.

Workflow for Halogenation:



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Caption: Halogenation Workflow

Protocol for C5-Chlorination:

- To a solution of **6-Propylpyrimidin-4-ol** (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add N-chlorosuccinimide (NCS, 1.1 mmol).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-chloro-**6-propylpyrimidin-4-ol**.

Protocol for C5-Bromination:

- To a solution of **6-Propylpyrimidin-4-ol** (1.0 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (NBS, 1.1 mmol).
- Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
- After the reaction is complete, remove the solvent under reduced pressure.
- Partition the residue between water (30 mL) and ethyl acetate (30 mL).
- Separate the organic layer, wash with saturated sodium thiosulfate solution (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash chromatography to yield 5-bromo-**6-propylpyrimidin-4-ol**.

Table 1: Summary of Halogenation Reactions

Reaction	Halogenating Agent	Solvent	Typical Reaction Time	Typical Yield
Chlorination	N- Chlorosuccinimid e (NCS)	DMF	12-24 h	70-85%
Bromination	N- Bromosuccinimid e (NBS)	Acetonitrile	4-8 h	75-90%

Nitration of 6-Propylpyrimidin-4-ol (C5-Position)

This protocol details the introduction of a nitro group at the C5 position, a precursor for the synthesis of 5-amino-**6-propylpyrimidin-4-ol**.

Protocol for C5-Nitration:

- Cool a mixture of fuming nitric acid (2 mL) and concentrated sulfuric acid (2 mL) to 0°C in an ice bath.

- Slowly add **6-Propylpyrimidin-4-ol** (1.0 mmol) to the cooled acid mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.
- After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice (50 g).
- Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 5-nitro-**6-propylpyrimidin-4-ol**.

Table 2: Summary of Nitration Reaction

Reagents	Temperature	Typical Reaction Time	Typical Yield
Fuming HNO ₃ / H ₂ SO ₄	0-5°C	1-2 h	60-75%

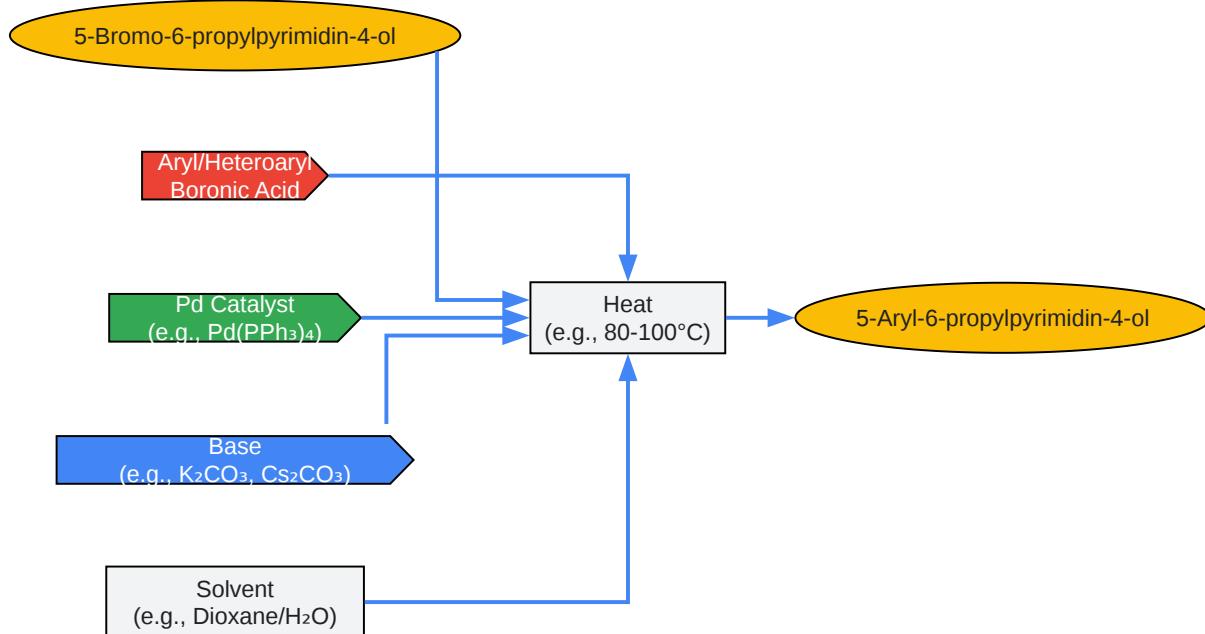
Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of **6-Propylpyrimidin-4-ol** are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and various aryl or heteroaryl boronic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Reaction Scheme for Suzuki-Miyaura Coupling:



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Caption: Suzuki-Miyaura Coupling

Protocol for Suzuki-Miyaura Coupling:

- In a reaction vessel, combine **5-bromo-6-propylpyrimidin-4-ol** (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
- Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours.
- Monitor the reaction progress by TLC or LC-MS.

- After completion, cool the reaction to room temperature and dilute with water (30 mL).
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to yield the **5-aryl-6-propylpyrimidin-4-ol** derivative.

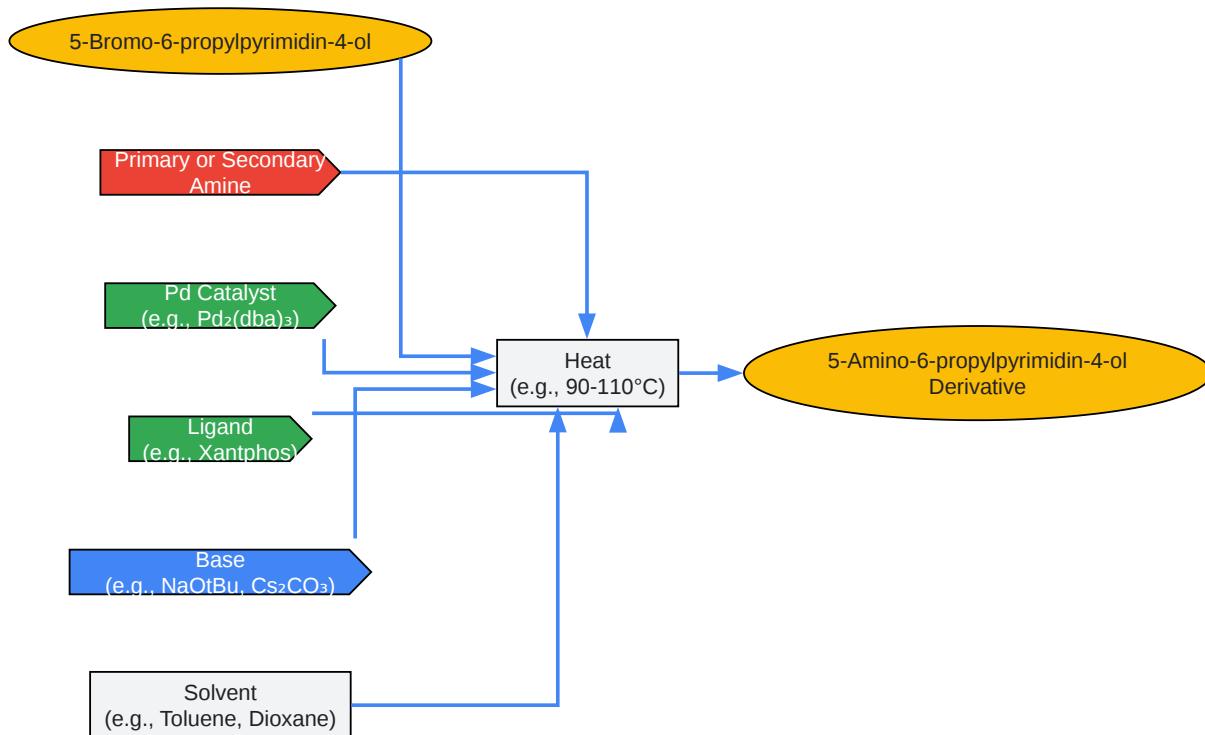
Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Catalyst	Base	Solvent	Temperature	Typical Yield
Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	80-100°C	50-85%
Pd(dppf)Cl ₂	Cs ₂ CO ₃	Toluene/H ₂ O	90°C	60-90%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond between the C5 position of the pyrimidine and a primary or secondary amine.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reaction Scheme for Buchwald-Hartwig Amination:



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Caption: Buchwald-Hartwig Amination

Protocol for Buchwald-Hartwig Amination:

- To an oven-dried reaction tube, add **5-bromo-6-propylpyrimidin-4-ol** (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).
- Evacuate and backfill the tube with an inert gas (e.g., argon).
- Add a dry, degassed solvent such as toluene or dioxane (5 mL).

- Seal the tube and heat the reaction mixture at 90-110°C for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain the desired **5-amino-6-propylpyrimidin-4-ol** derivative.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Catalyst / Ligand	Base	Solvent	Temperature	Typical Yield
Pd ₂ (dba) ₃ / Xantphos	NaOtBu	Toluene	100-110°C	55-80%
Pd(OAc) ₂ / BINAP	Cs ₂ CO ₃	Dioxane	90-100°C	60-85%

Safety Precautions

- All experiments should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Handle all chemicals with care, consulting the Material Safety Data Sheet (MSDS) for each reagent before use.
- Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere where necessary.
- Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme caution.

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